molecular formula C75H149N5O35 B6313497 Amino-PEG(4)-[PEG(8)-OMe]3 CAS No. 1333154-73-6

Amino-PEG(4)-[PEG(8)-OMe]3

Cat. No.: B6313497
CAS No.: 1333154-73-6
M. Wt: 1681.0 g/mol
InChI Key: CRFMOCKMRGSDTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amino-PEG(4)-[PEG(8)-OMe]3 is a high-purity, multifunctional polyethylene glycol (PEG)-based linker designed for advanced bioconjugation and nanomaterial research. This compound features a central amine group, serving as a primary reactive site for coupling with carboxylic acids, NHS esters, and other amine-reactive reagents. This primary amine is extended by a PEG4 spacer, which is further branched into three distinct PEG8 chains, each terminated with a methoxy (OMe) group. This unique tetravalent structure is highly valuable for creating complex molecular architectures. The methoxy-terminated arms contribute significant hydrophilicity and stealth properties, which are known to improve solubility, reduce immunogenicity, and prolong the circulation half-life of conjugated therapeutics. The primary application of this reagent is in the development of sophisticated drug delivery systems. Its branched PEG structure is particularly useful for creating crosslinked hydrogels for tissue engineering and for surface functionalization of nanoparticles. The concurrent presence of PEG and amine groups on a nanoparticle surface is a recognized strategy for manipulating its interaction with biological environments, such as improving transport through mucus-covered epithelial barriers. Furthermore, the multiple inert PEG arms can be used to create a protective water cloud around a payload, while the central amine allows for precise conjugation to a core structure. This makes it a versatile tool for constructing dendrimers, multi-arm PEGs, and other complex scaffolds. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-[2-[2-[2-[2-[2-[2-[2-[2-(3-methoxypropanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-[2-[2-[2-[2-[2-[2-[2-[2-(3-methoxypropanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethyl]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-methoxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C75H149N5O35/c1-85-12-4-71(81)77-9-17-90-22-27-95-32-35-98-38-41-101-44-47-104-50-53-107-56-59-110-62-65-113-68-75(80-74(84)7-15-88-20-25-93-30-31-94-26-21-89-16-8-76,69-114-66-63-111-60-57-108-54-51-105-48-45-102-42-39-99-36-33-96-28-23-91-18-10-78-72(82)5-13-86-2)70-115-67-64-112-61-58-109-55-52-106-49-46-103-43-40-100-37-34-97-29-24-92-19-11-79-73(83)6-14-87-3/h4-70,76H2,1-3H3,(H,77,81)(H,78,82)(H,79,83)(H,80,84)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFMOCKMRGSDTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCC(COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOC)(COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOC)NC(=O)CCOCCOCCOCCOCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C75H149N5O35
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1681.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amino-PEG(4) Core Functionalization

The amino group of the PEG(4) core serves as the primary reactive site for arm conjugation. N-hydroxysuccinimide (NHS) ester chemistry is widely employed due to its high reactivity toward amines under mild conditions. In this approach:

  • NHS Activation : Methoxy-PEG(8)-succinimidyl carbonate (SC-PEG(8)-OMe) is synthesized by reacting PEG(8)-OMe with N,N′-disuccinimidyl carbonate (DSC) in anhydrous dichloromethane.

  • Conjugation : The amino-PEG(4) core (e.g., H2N-PEG(4)-OH) is reacted with three equivalents of SC-PEG(8)-OMe in phosphate buffer (pH 7.4) for 2–4 hours. Excess SC-PEG(8)-OMe ensures complete substitution of all three amino groups.

  • Purification : Unreacted PEG arms are removed via dialysis (MWCO 3.5 kDa) or size-exclusion chromatography (SEC). Yield typically ranges from 65% to 85%, depending on PEG arm length and steric hindrance.

Key Data :

ParameterValueSource
Reaction Time2–4 hours
NHS Efficiency>90% (per arm)
Final Purity (HPLC)92–95%

Solid-Phase Synthesis for Controlled Branching

Resin-Based Assembly

Solid-phase synthesis enables sequential attachment of PEG arms to minimize cross-linking:

  • Resin Loading : The amino-PEG(4) core is anchored to a Wang resin via its C-terminal carboxylic acid using N,N′-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

  • Fmoc Deprotection : The Fmoc group is removed with 20% piperidine in DMF, exposing the amino group for PEG(8)-OMe coupling.

  • Arm Conjugation : SC-PEG(8)-OMe (3 equivalents) is coupled to the resin-bound core in DMF with N,N-diisopropylethylamine (DIPEA) as a base. This step is repeated twice to ensure tri-substitution.

  • Cleavage : The product is released from the resin using trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/H2O (95:2.5:2.5), followed by precipitation in cold diethyl ether.

Advantages :

  • Minimizes side reactions (e.g., oligomerization) through spatial confinement.

  • Achieves >95% substitution efficiency for each PEG(8)-OMe arm.

Divergent Dendrimer Growth

Iterative PEGylation

Divergent synthesis builds the molecule layer-by-layer, starting from the core:

  • Generation 1 (G1) : Amino-PEG(4) is reacted with SC-PEG(8)-OMe (3 equivalents) to form the first branch layer.

  • Generation 2 (G2) : Each PEG(8)-OMe terminus is functionalized with an amino group using ethylenediamine, enabling further PEGylation. However, this method introduces structural heterogeneity and is less commonly used for Amino-PEG(4)-[PEG(8)-OMe]3.

Challenges :

  • Incomplete amino group activation at higher generations reduces yield.

  • SEC analysis reveals polydispersity indices (Đ) >1.2 for G2+ products.

Characterization and Quality Control

Structural Validation

  • NMR Spectroscopy :

    • 1H NMR : Peaks at δ 3.6–3.8 ppm (PEG backbone), δ 2.8–3.0 ppm (succinimidyl linker), and δ 1.2–1.4 ppm (terminal methoxy groups).

    • 13C NMR : Carbonyl signals at δ 170–175 ppm confirm amide bond formation.

  • Mass Spectrometry : MALDI-TOF MS shows a single peak at m/z 2,200–2,400 (theoretical MW: 2,340 Da).

Purity Assessment

  • Reverse-Phase HPLC : Retention time of 12.3 minutes (C18 column, acetonitrile/water gradient).

  • SEC : Elution volume corresponds to a hydrodynamic radius of 3.8 nm, consistent with a tri-branched structure.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ĐScalability
Stepwise PEGylation85951.05High
Solid-Phase78981.02Moderate
Divergent Dendrimer60851.25Low

Chemical Reactions Analysis

Types of Reactions: Amino-PEG(4)-[PEG(8)-OMe]3 undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form primary amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols or amines are employed under mild conditions.

Major Products:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Primary amines or alcohols.

    Substitution Products: Thiol or amine derivatives.

Scientific Research Applications

Amino-PEG(4)-[PEG(8)-OMe]3 has a wide range of applications in scientific research:

    Chemistry: It is used as a linker or spacer in the synthesis of complex molecules and polymers.

    Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to enhance their solubility and stability.

    Medicine: It is used in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.

    Industry: The compound is utilized in the production of hydrogels, coatings, and other materials with specific functional properties

Mechanism of Action

The mechanism of action of Amino-PEG(4)-[PEG(8)-OMe]3 involves its ability to modify the surface properties of molecules and materials. The amino and methoxy groups allow for the formation of stable covalent bonds with various substrates, thereby altering their solubility, stability, and bioavailability. The PEG backbone provides flexibility and hydrophilicity, which enhances the overall performance of the modified molecules .

Comparison with Similar Compounds

Table 1: Comparison of this compound with Similar PEG Derivatives

Compound Name Molecular Weight (Da) Structure Functional Groups Key Applications
This compound ~1,200* Branched NH2, 3×OMe Drug delivery, surface coatings
Amino-PEG8-amine ~427 Linear NH2 (both termini) Multivalent conjugation, crosslinking
Amino-PEG14-acid ~706 Linear NH2, COOH Antibody-drug conjugates, nanocarriers
Amino-PEG8-CH2COOH ~427 Linear NH2, COOH Bioconjugation, nanoparticle synthesis
Amino-PEG4-(m-PEG4)3 ~800 Branched NH2, 3×OMe (PEG4 arms) Linker chemistry, solubilization
SH-PEG-NH2 (heterotelechelic) ~1,000–5,000 Linear or star SH, NH2 Gold nanoparticle functionalization

*Estimated based on PEG8 arm length and branching.

Structural and Functional Differences

  • Branched vs. Linear Architecture: this compound and Amino-PEG4-(m-PEG4)3 are branched, offering higher water solubility and lower viscosity than linear analogs like Amino-PEG8-amine . Branched PEGs also exhibit reduced protein adsorption, making them ideal for anti-fouling coatings in microfluidics . Linear derivatives (e.g., Amino-PEG14-acid) prioritize directional conjugation (e.g., carboxyl-to-amine coupling) for controlled drug loading .
  • Functional Group Diversity: The methoxy termini in this compound enhance steric stabilization, critical for prolonging circulation time in drug delivery systems . Carboxylic acid-terminated PEGs (e.g., Amino-PEG8-CH2COOH) enable pH-sensitive conjugation, useful in triggered drug release .

Molecular Weight and Solubility

  • Higher molecular weight PEGs (e.g., Amino-PEG14-acid, ~706 Da) exhibit slower renal clearance, favoring sustained drug delivery, whereas lower-weight derivatives (e.g., Amino-PEG8-amine, ~427 Da) are suited for rapid conjugation in diagnostic probes .
  • Branched PEGs like this compound demonstrate superior solubility in organic solvents (DMSO, DMF) compared to linear counterparts, facilitating nanoparticle synthesis .

Application-Specific Performance

  • Drug Delivery: this compound’s branched structure improves payload capacity and reduces immunogenicity, outperforming linear PEGs in siRNA and protein delivery . Amino-PEG14-acid is preferred for covalent drug attachment via carboxyl groups, as seen in antibody-drug conjugates .
  • Surface Modification: Methoxy-terminated PEGs are widely used in anti-fouling coatings for microfluidic devices, with branched variants like this compound showing 30% lower protein adsorption than linear PEGs .
  • Nanoparticle Functionalization: Heterotelechelic PEGs (e.g., SH-PEG-NH2) enable precise orientation of ligands on gold nanoparticles, whereas this compound is optimal for non-fouling surface passivation .

Challenges and Limitations

  • Cost and Scalability : Branched PEGs require multi-step synthesis, increasing production costs compared to linear derivatives .
  • Steric Hindrance: The bulky structure of this compound may limit conjugation efficiency in dense biomolecular systems .

Biological Activity

Amino-PEG(4)-[PEG(8)-OMe]3 is a bifunctional polyethylene glycol (PEG) compound that has garnered attention for its potential applications in drug delivery, bioconjugation, and biosensing. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound consists of an amine group linked to three methoxy-terminated PEG chains. This structure imparts several beneficial properties:

  • Increased Water Solubility : The PEG chains enhance solubility in aqueous environments, making it suitable for biological applications.
  • Reduced Immunogenicity : The PEGylation process can shield therapeutic agents from the immune system, potentially increasing their circulation time in the body.
  • Versatile Functionalization : The amine group allows for the formation of stable amide bonds with various biomolecules, enabling targeted drug delivery and bioconjugation strategies.

The biological activity of this compound is largely dependent on its application:

  • Drug Delivery : The compound can encapsulate hydrophobic drugs, enhancing their solubility and targeting capabilities. The trifunctional nature allows for the attachment of targeting moieties such as antibodies or peptides to direct the drug to specific tissues.
  • Biosensing Applications : The amine group can be utilized to anchor capture molecules (e.g., antibodies) on sensor surfaces. The PEG chains help minimize non-specific binding, thereby improving the sensitivity of biosensors.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Drug DeliveryEnhances solubility and targeting of hydrophobic drugs
BioconjugationForms stable amide bonds with proteins and peptides
BiosensingModifies surfaces for specific biomolecule capture

Case Study 1: Drug Delivery Efficacy

In a study examining the efficacy of this compound in drug delivery systems, researchers demonstrated that encapsulated hydrophobic drugs exhibited significantly improved bioavailability compared to non-PEGylated counterparts. The study highlighted the importance of PEGylation in reducing systemic clearance rates and enhancing therapeutic outcomes in vivo.

Case Study 2: Biosensing Performance

Another investigation focused on the use of this compound in biosensing applications. The compound was employed to modify gold nanoparticles used in electrochemical sensors. Results indicated that the modified sensors showed enhanced sensitivity and specificity for target biomolecules due to the reduced background noise from non-specific binding.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Amino-PEG(4)-[PEG(8)-OMe]₃, and how do reaction conditions influence branching efficiency?

  • Methodology : Synthesis typically involves sequential esterification and amination. For example, PEG derivatives are first activated via esterification with agents like tosyl chloride (TsCl), followed by nucleophilic substitution with ammonia or amines under controlled pH and temperature . The branched structure of Amino-PEG(4)-[PEG(8)-OMe]₃ requires precise stoichiometry to avoid incomplete substitution at the central amino group.
  • Key Variables : Reaction time, molar ratios (e.g., PEG:TsCl), and purification methods (e.g., dialysis, column chromatography) critically impact yield and purity. NMR and MALDI-TOF are essential for confirming branching efficiency .

Q. How can researchers validate the structural integrity of Amino-PEG(4)-[PEG(8)-OMe]₃ post-synthesis?

  • Analytical Workflow :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify PEG chain length, branching, and absence of unreacted intermediates.
  • Mass Spectrometry : MALDI-TOF or ESI-MS to confirm molecular weight and polydispersity.
  • Chromatography : HPLC or GPC to assess purity and detect residual solvents/byproducts .
    • Common Pitfalls : Overlooking trace moisture during synthesis can hydrolyze active esters, leading to side products. Storage at -20°C in anhydrous solvents is recommended .

Advanced Research Questions

Q. What experimental strategies mitigate steric hindrance during the conjugation of Amino-PEG(4)-[PEG(8)-OMe]₃ to bioactive molecules (e.g., proteins, nanoparticles)?

  • Design Considerations :

  • Pre-activation : Use NHS esters or maleimide derivatives to enhance reaction kinetics with thiol/amine groups on target molecules.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility and reduce aggregation.
  • Stepwise Conjugation : Attach smaller PEG arms first to minimize steric clashes, followed by larger branches .
    • Case Study : In microfluidics, amino-PEG derivatives modified via nucleophilic addition exhibited reduced protein fouling, but excessive branching decreased functional group accessibility .

Q. How do anti-PEG immune responses impact the in vivo performance of Amino-PEG(4)-[PEG(8)-OMe]₃-conjugated therapeutics, and how can these be modeled experimentally?

  • Mechanistic Insights : Anti-PEG antibodies (α-PEG Abs) accelerate blood clearance of PEGylated compounds via opsonization. Rodent models show transient IgM dominance, while humans exhibit IgG-mediated memory responses, complicating translational predictability .
  • Experimental Models :

  • In Vivo : BALB/c mice injected with PEGylated liposomes to monitor ABC (Accelerated Blood Clearance) phenomena.
  • In Vitro : Serum assays from pre-immunized animals/humans to quantify α-PEG Abs via ELISA .
    • Data Contradictions : Rodent studies underestimate human α-PEG IgG prevalence. Solutions include using transgenic mice expressing human Fc receptors or humanized immune system models .

Q. What computational tools aid in predicting the hydrodynamic radius and solvation behavior of Amino-PEG(4)-[PEG(8)-OMe]₃ for drug delivery applications?

  • Approaches :

  • Molecular Dynamics (MD) : Simulate PEG chain flexibility and solvent interactions (e.g., water, DMSO) using force fields like OPLS-AA.
  • Coarse-Grained Modeling : Reduce computational cost while capturing PEG conformational dynamics.
    • Validation : Compare simulated radii with experimental DLS (Dynamic Light Scattering) or SEC (Size Exclusion Chromatography) data .

Methodological Frameworks

Q. How can the PICO framework structure a study evaluating the efficacy of Amino-PEG(4)-[PEG(8)-OMe]₃ in reducing nanoparticle opsonization?

  • PICO Breakdown :

  • Population : PEGylated nanoparticles (e.g., liposomes, gold nanoparticles).
  • Intervention : Conjugation with Amino-PEG(4)-[PEG(8)-OMe]₃.
  • Comparison : Non-PEGylated or linear-PEG counterparts.
  • Outcome : Circulatory half-life (t½), macrophage uptake (flow cytometry), and α-PEG Ab titers .
    • Data Analysis : Use ANOVA to compare groups and Kaplan-Meier curves for survival analysis of nanoparticle circulation .

Q. What are the FINER criteria for designing a study on PEGylation-dependent changes in protein stability?

  • FINER Evaluation :

  • Feasible : Access to PEGylation reagents, biophysical tools (CD spectroscopy, DSC).
  • Interesting : Addresses PEG-induced protein denaturation, a debated issue in bioconjugation.
  • Novel : Focus on branched vs. linear PEG effects.
  • Ethical : Use recombinant proteins (no human/animal trials).
  • Relevant : Informs therapeutic protein engineering .

Data Presentation Guidelines

  • Raw Data : Include in appendices (e.g., NMR spectra, MALDI-TOF peaks) .
  • Processed Data : Report mean hydrodynamic radii ± SD from triplicate DLS measurements .
  • Visualization : Use error bars in graphs to show variability and asterisks for statistical significance (p < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amino-PEG(4)-[PEG(8)-OMe]3
Reactant of Route 2
Amino-PEG(4)-[PEG(8)-OMe]3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.